3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Catalog No.
S901434
CAS No.
2088829-12-1
M.F
C12H14BrFO2SSi
M. Wt
349.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzene...

CAS Number

2088829-12-1

Product Name

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

IUPAC Name

3-(bromomethyl)-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride

Molecular Formula

C12H14BrFO2SSi

Molecular Weight

349.29 g/mol

InChI

InChI=1S/C12H14BrFO2SSi/c1-18(2,3)5-4-10-6-11(9-13)8-12(7-10)17(14,15)16/h6-8H,9H2,1-3H3

InChI Key

QSYGHPYMWBAJRL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride (sometimes referred to as Bromo sulfonyl fluoride TMS-alkyne or Probe building block) finds application in the field of chemical probe synthesis [, ]. It acts as a trifunctional building block due to the presence of three key functional groups in its structure:

  • Aryl sulfonyl fluoride group: This reactive group allows for the covalent attachment of the molecule to biomolecules of interest [].
  • Alkyne tag: This functional group enables the use of click chemistry, a powerful technique for the selective and efficient formation of bonds between molecules [].
  • Bromine synthetic handle: The bromine atom serves as a versatile handle for further chemical modifications, allowing for the introduction of additional functionalities or targeting groups [].

By incorporating 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride into a probe molecule, researchers can achieve several goals:

  • Targeted delivery: The aryl sulfonyl fluoride group can be used to selectively label biomolecules with the probe. This allows researchers to focus their studies on specific targets within a complex biological system [].
  • Bioorthogonal conjugation: The alkyne tag facilitates conjugation with other molecules bearing complementary azide groups via click chemistry. This conjugation strategy is highly specific and occurs under mild conditions, minimizing interference with other biological processes [].
  • Tailored functionality: The bromine handle enables the introduction of various functionalities or targeting groups onto the probe molecule. This customization allows researchers to optimize the probe for specific applications, such as enhancing its affinity for a particular biomolecule [].

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a chemical compound characterized by its trifunctional structure, which includes a bromomethyl group, a trimethylsilyl ethynyl group, and a benzenesulfonyl fluoride moiety. Its molecular formula is C₁₂H₁₄BrFO₂S, with a molecular weight of approximately 349.29 g/mol. This compound is recognized for its utility in chemical synthesis, particularly as a building block in the development of chemical probes and other complex organic molecules .

As with any new compound, it is advisable to handle 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride with caution due to lack of specific safety data. Aromatic sulfonyl fluorides can be corrosive and irritating []. The presence of bromine suggests potential for similar hazards. Standard laboratory safety practices should be followed when handling this compound.

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Sonogashira Coupling: The presence of the trimethylsilyl ethynyl group makes it suitable for Sonogashira coupling reactions, where it can react with aryl halides to form substituted alkynes.
  • Sulfonyl Fluoride Reactivity: The benzenesulfonyl fluoride moiety can react with amines and alcohols to form sulfonamides and sulfonate esters, respectively.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating diverse derivatives .

Several methods can be employed to synthesize 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-5-(trimethylsilyl)ethynylbenzene and benzenesulfonyl fluoride.
  • Reagents: Key reagents may include bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Reaction Conditions: Reactions are often conducted under anhydrous conditions using solvents such as dimethylformamide or tetrahydrofuran.

This compound finds applications in various fields:

  • Chemical Probes: It serves as a building block for synthesizing chemical probes that can be used in biological studies.
  • Material Science: Its unique structure allows for potential applications in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Development: Due to its reactivity, it may be utilized in drug discovery processes, particularly in synthesizing novel therapeutic agents .

Several compounds share structural features with 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonic acidContains a sulfonic acid instead of sulfonyl fluorideMore polar due to the sulfonic acid group
4-Bromo-3-((trimethylsilyl)ethynyl)benzenesulfonamideHas an amide instead of a sulfonyl fluoridePotentially different biological activity due to amide functionality
3-Iodomethyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluorideContains iodine instead of bromineDifferent reactivity profile due to the halogen substitution

These comparisons emphasize the unique trifunctional nature of 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, making it particularly valuable in synthetic chemistry and potential biological applications .

Dates

Modify: 2024-04-14

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